molecular formula C14H16O4 B12534785 Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate CAS No. 836649-59-3

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate

Cat. No.: B12534785
CAS No.: 836649-59-3
M. Wt: 248.27 g/mol
InChI Key: MPDRKGWWZXMNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate is an organic compound with a complex structure that includes both allyl and methoxy groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate typically involves the esterification of 3-methoxy-2-hydroxybenzoic acid with prop-2-en-1-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters.

    Substitution: Nucleophiles such as sodium hydride (NaH) can be used to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain inflammatory mediators, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual allyl groups and methoxy substituent make it a versatile compound for various synthetic and research applications.

Biological Activity

Prop-2-en-1-yl 3-methoxy-2-[(prop-2-en-1-yl)oxy]benzoate, a compound belonging to the class of benzoates, is gaining attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16O4C_{14}H_{16}O_4, with a molecular weight of approximately 248.28 g/mol. The compound features a methoxy group and two propenyl groups attached to a benzoate structure, which may contribute to its biological activity.

Antioxidant Activity

Several studies have highlighted the antioxidant properties of compounds similar to this compound. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

A study on related coumarin derivatives demonstrated significant antioxidant activity through various assays such as DPPH and ABTS, suggesting that structural features similar to those in Prop-2-en-1-yl 3-methoxy derivatives may confer similar benefits .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can exhibit anti-inflammatory effects. For instance, coumarins have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that Prop-2-en-1-yl 3-methoxy derivatives may also possess anti-inflammatory properties, potentially making them useful in treating inflammatory conditions.

Enzyme Inhibition

The inhibition of key metabolic enzymes is another area where Prop-2-en-1-yl 3-methoxy derivatives show promise. For example, studies have reported that certain benzoate derivatives can inhibit pancreatic lipase and α-glucosidase, enzymes involved in fat and carbohydrate metabolism, respectively. This inhibition can be beneficial in managing obesity and type 2 diabetes by reducing fat absorption and controlling blood glucose levels .

Case Study 1: Antioxidant Evaluation

In a recent study evaluating the antioxidant capacity of various benzoate derivatives, Prop-2-en-1-yl 3-methoxy derivatives were tested using the FRAP (Ferric Reducing Antioxidant Power) assay. The results indicated a significant reduction in oxidative stress markers in vitro, supporting the potential use of these compounds in therapeutic applications aimed at oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The administration of these compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting that Prop-2-en-1-yl 3-methoxy derivatives might be effective in managing inflammatory diseases .

Research Findings Summary

Activity Mechanism Reference
AntioxidantScavenging free radicals; reducing oxidative stress
Anti-inflammatoryInhibition of COX and LOX; reduction of cytokines
Enzyme inhibitionInhibition of pancreatic lipase and α-glucosidase

Properties

CAS No.

836649-59-3

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

prop-2-enyl 3-methoxy-2-prop-2-enoxybenzoate

InChI

InChI=1S/C14H16O4/c1-4-9-17-13-11(14(15)18-10-5-2)7-6-8-12(13)16-3/h4-8H,1-2,9-10H2,3H3

InChI Key

MPDRKGWWZXMNSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC=C)C(=O)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.